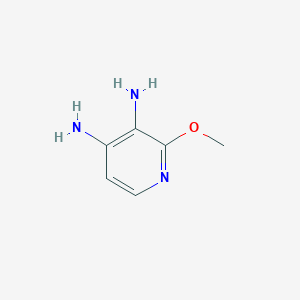

2-Methoxypyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 | |

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-04-8 | |

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methoxypyridine-3,4-diamine (CAS 33631-04-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3,4-diamine is a key heterocyclic building block, primarily utilized as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potential as potent kinase inhibitors, particularly in the context of oncology. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics targeting critical signaling pathways.

Chemical Properties and Data

This compound is a stable, yet reactive, organic compound. Its structure, featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups, makes it an ideal starting material for the construction of fused heterocyclic systems.

| Property | Value | Source |

| CAS Number | 33631-04-8 | N/A |

| Molecular Formula | C₆H₉N₃O | N/A |

| Molecular Weight | 139.16 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

Synthetic Routes and Experimental Protocols

Proposed Synthetic Pathway:

A plausible route to this compound begins with the dinitration of 2-chloropyridine, followed by a selective methoxylation and subsequent reduction of the nitro groups.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-3,4-dinitropyridine

-

Reaction: 2-Chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid.

-

Procedure: To a cooled solution of concentrated sulfuric acid, 2-chloropyridine is added dropwise, maintaining a low temperature. A nitrating mixture (concentrated nitric acid and sulfuric acid) is then added slowly. The reaction mixture is heated and stirred for several hours. Upon completion, the mixture is poured onto ice, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of 2-Methoxy-3,4-dinitropyridine

-

Reaction: The synthesized 2-chloro-3,4-dinitropyridine undergoes nucleophilic aromatic substitution with sodium methoxide.

-

Procedure: Sodium methoxide is prepared by reacting sodium metal with anhydrous methanol. 2-chloro-3,4-dinitropyridine is then added to the cooled sodium methoxide solution. The reaction is stirred, and the progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the product is isolated.

Step 3: Synthesis of this compound

-

Reaction: The dinitro compound is reduced to the corresponding diamine.

-

Procedure: 2-Methoxy-3,4-dinitropyridine is dissolved in a suitable solvent like ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the final product, this compound.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The primary application of this compound in drug discovery is its use as a starting material for the synthesis of imidazo[4,5-b]pyridines. This scaffold is a bioisostere of purine and has been identified as a privileged structure for targeting various protein kinases.

3.1. Synthesis of Imidazo[4,5-b]pyridine Derivatives

The condensation of this compound with various aldehydes or carboxylic acids is a common method to construct the imidazo[4,5-b]pyridine core.

Caption: General synthesis of imidazo[4,5-b]pyridine derivatives.

3.2. Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have explored imidazo[4,5-b]pyridine derivatives as dual PI3K/mTOR inhibitors.[2][3]

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[4,5-b]pyridines.

3.3. Targeting Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy in cancer therapy, particularly in hematological malignancies. Imidazo[4,5-b]pyridine derivatives have been investigated as potent CDK9 inhibitors.[4]

Quantitative Data on Biological Activity:

The following table summarizes the in vitro anti-proliferative activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

| Compound Class | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[4,5-b]pyridine Derivatives | CDK9 | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [4] |

| Imidazo[4,5-b]pyridine Derivatives | CDK9 | HCT116 (Colon Cancer) | 0.63 - 1.32 | [4] |

| Sulfonamide Methoxypyridine Derivatives | PI3Kα/mTOR | MCF-7 (Breast Cancer) | 0.130 | [3] |

| Sulfonamide Methoxypyridine Derivatives | PI3Kα/mTOR | HCT-116 (Colon Cancer) | 0.020 | [3] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of imidazo[4,5-b]pyridine scaffolds, which have demonstrated significant potential as inhibitors of key kinases involved in cancer progression, such as those in the PI3K/mTOR and CDK9 pathways. The continued exploration of derivatives from this core structure holds promise for the development of novel and effective targeted cancer therapies. Further research into optimizing the synthetic route to this compound and expanding the library of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 2-methoxypyridine-3,4-diamine, a key building block in pharmaceutical research and development. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence commencing with the commercially available 2-chloro-4-aminopyridine. The overall strategy involves:

-

Nitration: Regioselective nitration of 2-chloro-4-aminopyridine to introduce a nitro group at the 3-position, yielding 4-amino-2-chloro-3-nitropyridine.

-

Methoxylation: Nucleophilic substitution of the chlorine atom with a methoxy group to form 2-methoxy-3-nitropyridin-4-amine.

-

Reduction: Reduction of the nitro group to an amine, affording the final product, this compound.

This synthetic route is illustrated in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative data.

Step 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine

The initial step involves the nitration of 2-chloro-4-aminopyridine. A mixture of nitric acid and sulfuric acid is employed as the nitrating agent.

Experimental Protocol:

-

In a reaction vessel, 2-chloro-4-aminopyridine is dissolved in concentrated sulfuric acid at 0°C.

-

A mixture of 65% nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred at a controlled temperature to ensure complete nitration.

-

Upon completion, the reaction is quenched by pouring it into ice water.

-

The pH of the solution is adjusted to precipitate the product.

-

The crude product is collected by filtration and purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-aminopyridine | [1] |

| Nitrating Agent | 65% HNO₃ / conc. H₂SO₄ | [1] |

| Yield | 75-85% | [1] |

| Purity | 95-99% | [1] |

Step 2: Synthesis of 2-Methoxy-3-nitropyridin-4-amine

This step involves the nucleophilic substitution of the chloro group with a methoxy group using sodium methoxide in methanol. The following protocol is adapted from a similar synthesis of 2-amino-6-methoxy-3-nitropyridine.[2]

Experimental Protocol:

-

To a solution of 4-amino-2-chloro-3-nitropyridine in methanol, sodium methoxide is added.

-

The reaction mixture is stirred at a temperature between 25-30°C.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

After completion, the reaction mixture is quenched with water.

-

The product is isolated by filtration and washed with water.

Quantitative Data (based on analogous synthesis):

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2-chloro-3-nitropyridine | N/A |

| Reagent | Sodium methoxide in methanol | [2] |

| Molar Ratio (NaOMe) | 1.05 equivalents | [2] |

| Reaction Temperature | 25-30°C | [2] |

| Quenching | Water | [2] |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 2-methoxy-3-nitropyridin-4-amine. Two common methods for this transformation are reduction with stannous chloride or catalytic hydrogenation.

This method, adapted from the reduction of 2-amino-6-methoxy-3-nitropyridine, is a reliable laboratory-scale procedure.[2]

Experimental Protocol:

-

2-Methoxy-3-nitropyridin-4-amine is added to concentrated hydrochloric acid at room temperature.

-

The solution is cooled, and stannous chloride dihydrate is added portion-wise.

-

The reaction mixture is heated and stirred until the reduction is complete.

-

After cooling, the resulting dihydrochloride salt of the product precipitates and is collected by filtration.

-

The free base is obtained by neutralizing an aqueous suspension of the salt with a base (e.g., aqueous ammonia) to a pH of 7-8.

-

The final product is collected by filtration, washed with water, and dried.

Quantitative Data (based on analogous synthesis):

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-3-nitropyridin-4-amine | N/A |

| Reducing Agent | Stannous chloride dihydrate in conc. HCl | [2] |

| Reaction Temperature | 35-40°C | [2] |

| Yield (dihydrochloride salt) | ~86% | [2] |

| Yield (free base) | ~92% | [2] |

| Purity (HPLC) | >99% | [2] |

Catalytic hydrogenation offers a cleaner alternative, avoiding the use of heavy metals.

Experimental Protocol (General):

-

2-Methoxy-3-nitropyridin-4-amine is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere at a specified pressure and temperature.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the product.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Catalyst | Pd/C or Raney Ni | [3][4] |

| Solvent | Methanol or Ethanol | [3] |

| Hydrogen Pressure | Varies (e.g., 1-50 atm) | [4] |

| Reaction Temperature | Varies (e.g., room temp. to 60°C) | [3] |

| Yield | Typically high (>95%) | [3][4] |

Logical Relationships in the Synthetic Pathway

The progression from the starting material to the final product follows a clear logical sequence, where the functional group transformations are performed in a specific order to achieve the desired outcome.

Caption: Logical progression of the synthesis.

Conclusion

This technical guide outlines a robust and reproducible synthetic route to this compound. The presented protocols, supported by quantitative data from analogous syntheses, provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate. The choice between stannous chloride reduction and catalytic hydrogenation in the final step allows for flexibility based on scale and available resources.

References

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Methoxypyridine-3,4-diamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for 2-Methoxypyridine-3,4-diamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₉N₃O.[1] The core of the molecule is a pyridine ring, which is functionalized with a methoxy group at the 2-position and two amine groups at the 3- and 4-positions. The presence and positioning of these functional groups are expected to significantly influence the molecule's chemical reactivity, biological activity, and physical properties.

The molecular structure of this compound is depicted in the diagram below.

Caption: Molecular Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 33631-04-8 | [1] |

| SMILES | COC1=NC=CC(=C1N)N | [1] |

| InChI | InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) | [1] |

| Topological Polar Surface Area | 74.2 Ų | [1] |

Synthesis and Experimental Protocols

A representative synthetic workflow for a related compound, 2-methoxypyridine-3,4-dicarbonitrile, is presented below. A similar strategy could likely be adapted for the synthesis of this compound, potentially starting from a di-nitrated or otherwise protected amino-pyridine precursor, followed by reduction of the nitro groups.

Caption: Hypothetical Synthesis Workflow for this compound.

Experimental Protocol for a Related Synthesis: 2-Methoxypyridine-3,4-dicarbonitriles [2]

-

Reaction Setup : The reaction is carried out in anhydrous methanol.

-

Reactants : 2-chloropyridine-3,4-dicarbonitriles and sodium methoxide.

-

Procedure : The reactants are combined in the anhydrous methanol solvent. The reaction proceeds via nucleophilic substitution of the chlorine atom by the methoxide ion.

-

Outcome : This reaction exclusively affords the 2-methoxy derivatives in yields of 68-79%.[2] It is crucial to use an anhydrous solvent, as the presence of water can lead to hydrolysis of the cyano groups as a side reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. For illustrative purposes, the spectroscopic data for the parent compound, 2-methoxypyridine, is provided below as a reference. The presence of the two additional amine groups in this compound would be expected to cause significant shifts in the observed spectra.

Table 2: Representative Spectroscopic Data for 2-Methoxypyridine

| Spectroscopic Technique | Observed Peaks/Signals | Source |

| ¹H NMR (in CDCl₃) | δ 8.15 (m, 1H), 7.51 (m, 1H), 6.82 (m, 1H), 6.72 (m, 1H), 3.92 (s, 3H) | [3] |

| ¹³C NMR (in Acetone-D₆) | δ 164.3, 147.2, 138.8, 116.8, 110.9, 53.6 | [4] |

| FTIR (Neat) | Characteristic peaks for C-O, C=N, and C-H vibrations. | [5] |

| Mass Spectrometry (EI) | m/z 109 (M+), 79, 52 | [3] |

Potential Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound have not been reported in the available literature. However, the broader classes of methoxypyridine and diaminopyridine derivatives are known to exhibit a range of biological effects, suggesting potential areas of investigation for the title compound.

-

Methoxypyridine Derivatives : Some have been investigated as gamma-secretase modulators, which are of interest in the context of Alzheimer's disease research.[6]

-

Diaminopyridine Derivatives : This class of compounds has been explored for various therapeutic applications, including their use as kinase inhibitors in cancer therapy and as antibacterial agents.[7][8]

The diagram below illustrates the potential, generalized biological roles of related pyridine derivatives, which could inform future research into the specific activities of this compound.

Caption: Potential Biological Roles of Related Pyridine Derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting. The spectroscopic and biological data for related compounds are provided for comparative purposes and may not be representative of the title compound.

References

- 1. This compound | C6H9N3O | CID 10148998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Methoxypyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxypyridine-3,4-diamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its structural analogues and functional groups. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 33631-04-8 | [1][2] |

| Molecular Formula | C₆H₉N₃O | [1][2] |

| Molecular Weight | 139.16 g/mol | [1][2] |

| Chemical Structure |  | PubChem |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its core components: a pyridine ring, a methoxy group, and two amine groups in an aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 | d | 1H | H-6 (Pyridine ring) |

| ~ 6.5 | d | 1H | H-5 (Pyridine ring) |

| ~ 4.5 (broad s) | s | 2H | C4-NH₂ |

| ~ 4.0 (broad s) | s | 2H | C3-NH₂ |

| ~ 3.9 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-2 (C-OCH₃) |

| ~ 145 | C-6 |

| ~ 135 | C-4 (C-NH₂) |

| ~ 120 | C-3 (C-NH₂) |

| ~ 110 | C-5 |

| ~ 55 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of two NH₂ groups |

| 3050 - 3000 | Weak-Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak-Medium | Aliphatic C-H stretching (CH₃) |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1590 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1250 - 1200 | Strong | Aryl C-O stretching (methoxy) |

| 1340 - 1250 | Medium | Aromatic C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 124 | [M - CH₃]⁺ |

| 111 | [M - CO]⁺ or [M - N₂H₂]⁺ |

| 95 | [M - OCH₃ - NH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~ 230 | ~ 10000 - 15000 | π → π |

| ~ 280 | ~ 5000 - 8000 | π → π |

| ~ 320 | ~ 2000 - 4000 | n → π* |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic amine compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Place a small amount of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Inject a small volume of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer ion source.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Analyze the resulting mass spectrum for the molecular ion and fragmentation pattern.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

Reactivity Profile of 2-Methoxypyridine-3,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic 1,2-diamine system on a pyridine scaffold, complemented by an electron-donating methoxy group, dictates a rich and tunable reactivity profile. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its propensity to form fused heterocyclic systems, its behavior in substitution reactions, and its potential for further functionalization. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.

Core Reactivity: The Diamine Moiety

The primary locus of reactivity in this compound is the vicinal diamine functionality at the C3 and C4 positions. This arrangement is a classical precursor for the construction of five-membered heterocyclic rings, most notably the imidazo[4,5-c]pyridine scaffold. This core reaction is a cornerstone of its synthetic utility.

Condensation Reactions to Form Imidazo[4,5-c]pyridines

The most prominent reaction of this compound is its condensation with a variety of electrophilic partners to yield the corresponding 2-substituted-7-methoxy-1H-imidazo[4,5-c]pyridines. This transformation is a powerful method for accessing a privileged scaffold in drug discovery.[1][2]

Reaction Scheme:

Caption: General condensation reaction of this compound.

The reaction proceeds via a cyclocondensation mechanism, where the two amino groups react sequentially with a two-carbon electrophilic synthon. Common reagents and the resulting products are summarized in the table below.

| Electrophilic Partner | Reagent Example | Product Type | Typical Conditions | Reference |

| Aldehydes | Benzaldehyde | 2-Aryl-imidazo[4,5-c]pyridine | Oxidative conditions (e.g., air, Na2S2O5) in a suitable solvent like DMF or water.[1][3] | [1][3] |

| Carboxylic Acids | Formic Acid | 2-Unsubstituted-imidazo[4,5-c]pyridine | Reflux in the carboxylic acid as solvent or with a dehydrating agent.[1] | [1] |

| Acid Chlorides/Anhydrides | Acetyl Chloride | 2-Alkyl-imidazo[4,5-c]pyridine | Base-mediated acylation followed by cyclization, often in a one-pot procedure. | Inferred from general diamine reactivity |

| Isothiocyanates | Phenyl isothiocyanate | Imidazo[4,5-c]pyridine-2-thiol | Reaction in a polar aprotic solvent like DMF or ethanol. | Inferred from general diamine reactivity |

Experimental Protocol: Synthesis of 7-Methoxy-2-phenyl-1H-imidazo[4,5-c]pyridine

This protocol is a representative example based on established methodologies for the condensation of diaminopyridines with aldehydes.[1][3]

-

To a solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added benzaldehyde (1.1 mmol) and sodium metabisulfite (1.2 mmol).

-

The reaction mixture is heated to 130 °C and stirred for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is cooled to room temperature and poured into water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to afford the title compound.

Reactivity of the Pyridine Ring and Methoxy Group

While the diamine functionality dominates the reactivity profile, the pyridine ring and the methoxy group also offer avenues for further synthetic transformations.

N-Alkylation of the Imidazo[4,5-c]pyridine Product

The resulting imidazo[4,5-c]pyridine core from the initial condensation reaction possesses a secondary amine in the imidazole ring, which is amenable to N-alkylation. This allows for the introduction of diverse substituents at the N1 or N3 position. The regioselectivity of this alkylation can be influenced by the steric and electronic nature of the substituent at the C2 position and the choice of base and alkylating agent.[3][4]

Caption: N-Alkylation of the imidazo[4,5-c]pyridine scaffold.

Electrophilic Aromatic Substitution

The pyridine ring, activated by three electron-donating groups (two amines and one methoxy), is susceptible to electrophilic aromatic substitution. However, the inherent lower aromaticity of pyridine compared to benzene and the potential for protonation of the ring nitrogen under acidic conditions can complicate these reactions. Halogenation (bromination, chlorination) at the C5 or C6 position is a plausible transformation under carefully controlled conditions.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group at the C2 position is a potential leaving group for nucleophilic aromatic substitution, although this would require harsh conditions or further activation of the pyridine ring. Generally, SNAr reactions on electron-rich pyridines are challenging.

Potential for Metal-Catalyzed Cross-Coupling Reactions

While this compound itself is not a typical substrate for cross-coupling, it can be readily converted into derivatives that are. For instance, conversion of one of the amino groups to a halide or triflate via a Sandmeyer-type reaction would furnish a substrate suitable for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] This would enable the introduction of aryl, heteroaryl, amino, and alkynyl moieties, significantly expanding the accessible chemical space.

Caption: Potential workflow for cross-coupling reactions.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.[8]

| Property | Value |

| CAS Number | 33631-04-8 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Appearance | Off-white to yellow solid |

| pKa (predicted) | Basic pKa of the pyridine nitrogen is expected to be influenced by the methoxy and amino groups. |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause skin irritation and serious eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block, primarily utilized for the synthesis of imidazo[4,5-c]pyridines. Its reactivity is dominated by the vicinal diamine moiety, which readily undergoes condensation reactions with a variety of electrophiles. Further functionalization of the resulting heterocyclic core through N-alkylation, and potential electrophilic substitution or conversion to cross-coupling partners, provides a rich platform for the generation of diverse and complex molecules. This guide serves as a foundational resource for chemists seeking to exploit the synthetic potential of this versatile intermediate.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | C6H9N3O | CID 10148998 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Potential of 2-Methoxypyridine-3,4-diamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, 2-Methoxypyridine-3,4-diamine is emerging as a versatile and promising building block for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth overview of the potential applications of this scaffold, focusing on its role in the synthesis of kinase inhibitors and gamma-secretase modulators, supported by experimental protocols and quantitative data.

Core Scaffold and Physicochemical Properties

This compound possesses a unique arrangement of functional groups: a pyridine ring for aromatic interactions, a methoxy group as a potential hydrogen bond acceptor and metabolic blocker, and two adjacent amino groups that are primed for cyclization reactions to form fused heterocyclic systems. This combination of features makes it an attractive starting point for creating diverse chemical libraries with a wide range of pharmacological activities.

| Property | Value | Source |

| Molecular Formula | C6H9N3O | PubChem |

| Molecular Weight | 139.16 g/mol | PubChem |

| CAS Number | 33631-04-8 | PubChem |

| Predicted pKa | 7.34 ± 0.42 | ChemicalBook |

| Predicted Boiling Point | 349.0 ± 37.0 °C | ChemicalBook |

| Predicted Density | 1.251 ± 0.06 g/cm3 | ChemicalBook |

Key Application I: Kinase Inhibitors

The imidazo[4,5-b]pyridine core, readily synthesized from this compound, is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to purine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases.

Potential Kinase Targets

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against a range of kinases, including:

-

PI3K/mTOR: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Dual inhibitors of PI3K and mTOR are of significant interest in oncology.

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3][4]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a validated target in oncology.[5][6]

-

c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in stress responses, inflammation, and apoptosis.

Quantitative Data for Related Kinase Inhibitors

While specific data for direct derivatives of this compound is limited in the public domain, the following table summarizes the activity of structurally related imidazo[4,5-b]pyridine and pyrimidine-based kinase inhibitors, highlighting the potential of this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinase A | Various (pIC50 values reported) | [3] |

| Aminopyrimidine Derivatives | PLK4 | 6.7 | [5] |

| Sulfonamide Methoxypyridine Derivatives | PI3Kα | 0.22 | [2] |

| Sulfonamide Methoxypyridine Derivatives | mTOR | 23 | [2] |

Signaling Pathway: PI3K/AKT/mTOR

The diagram below illustrates the central role of the PI3K/AKT/mTOR signaling pathway in cell regulation and its inhibition by targeted therapies.

Caption: PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition.

Key Application II: Gamma-Secretase Modulators

Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ42 is a hallmark of Alzheimer's disease. Gamma-secretase modulators (GSMs) are a class of compounds that allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides without inhibiting its other essential functions, such as Notch signaling. The methoxypyridine motif has been identified as a key component in novel GSMs, improving both potency and solubility.[3]

Quantitative Data for a Preclinical Gamma-Secretase Modulator

The following data is for a potent GSM, referred to as "compound 2" in a preclinical study, which shares structural similarities with potential derivatives of this compound.[7]

| Parameter | 5 mg/kg Dose | 25 mg/kg Dose | 50 mg/kg Dose |

| Plasma Aβ42 Reduction | 78% | - | - |

| Plasma Aβ40 Reduction | 57% | - | - |

| Brain Aβ42 Reduction | 54% | - | - |

| Brain Aβ40 Reduction | 29% | - | - |

| CSF Aβ42 Reduction | 41% | - | - |

| CSF Aβ40 Reduction | 29% | - | - |

Signaling Pathway: APP Processing by Gamma-Secretase

The diagram below illustrates the processing of APP by secretases and the mechanism of action of GSMs.

References

- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

An In-depth Technical Guide to 2-Methoxypyridine-3,4-diamine Derivatives and Analogs for Researchers and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, those bearing a 2-methoxy and 3,4-diamine substitution pattern represent a promising chemotype for the development of novel drugs. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to 2-methoxypyridine-3,4-diamine and its analogs, with a focus on their potential in cancer therapy.

Synthesis of the this compound Core and its Analogs

The synthesis of the this compound core can be approached through several strategic routes, primarily involving the introduction and subsequent reduction of nitro or cyano groups on the pyridine ring.

Synthesis via Dinitration and Reduction

A common strategy for introducing vicinal diamines to an aromatic ring is through the reduction of dinitro precursors. This approach can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Methoxypyridine

-

To a stirred solution of 2-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate of the dinitro-2-methoxypyridine intermediate is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of Dinitro-2-methoxypyridine

-

The dinitro-2-methoxypyridine intermediate is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.

-

The reaction mixture is heated or stirred at room temperature until the reduction is complete (monitored by TLC).

-

After completion, the reaction is cooled and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to precipitate the crude this compound.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the final product. Purification can be achieved by column chromatography or recrystallization.

A similar multi-step process involving nitration, chlorination, methoxylation, and reduction has been patented for the synthesis of the isomeric 2,3-diamino-6-methoxypyridine, providing a validated synthetic strategy for related compounds.[1]

Synthesis via Dicyano Precursors

An alternative route involves the synthesis of a dicarbonitrile intermediate, which can then be reduced to the diamine.

Experimental Protocol: Synthesis from 2-Chloro-3,4-dicyanopyridine

-

Methoxylation: 2-Chloro-5,6-dimethylpyridine-3,4-dicarbonitrile is reacted with sodium methoxide in anhydrous methanol to yield 2-methoxy-5,6-dimethylpyridine-3,4-dicarbonitrile.[2] This reaction proceeds via nucleophilic aromatic substitution of the chlorine atom.[2]

-

Reduction: The resulting 2-methoxypyridine-3,4-dicarbonitrile derivative is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to convert the two cyano groups into aminomethyl groups. For the direct conversion to primary amines, more specialized reducing agents might be required.

Pharmacological Activities and Quantitative Data

Derivatives of the 2-methoxypyridine core have demonstrated a range of biological activities, with a significant focus on anticancer applications. The diamine functionality at the 3 and 4 positions provides a versatile handle for further derivatization to explore structure-activity relationships (SAR).

Anticancer Activity: PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[3]

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

Table 1: In vitro inhibitory activities of a representative sulfonamide methoxypyridine derivative (22c) against PI3Kα and mTOR kinases, and its anti-proliferative activity against MCF-7 and HCT-116 cancer cell lines.[3]

The data indicates that compound 22c exhibits potent enzymatic inhibition of both PI3Kα and mTOR, which translates to strong anti-proliferative effects in cancer cell lines.[3]

Signaling Pathways

The anticancer effects of 2-methoxypyridine derivatives, particularly the sulfonamide analogs, are attributed to their inhibition of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4]

References

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 2-Methoxypyridine-3,4-diamine and Its Precursors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this vast family, 2-methoxypyridine-3,4-diamine and its synthetic precursors represent a valuable, yet underexplored, chemical space. These compounds serve as crucial building blocks for a diverse range of molecules, particularly in the realm of oncology and kinase inhibitor development. This technical guide provides a comprehensive overview of the synthesis, known biological activities of related derivatives, and detailed experimental protocols to facilitate further research and drug development efforts centered on this promising core. While direct biological activity data for this compound and its immediate precursors is limited in publicly available literature, the demonstrated potency of their derivatives suggests significant untapped potential.

Synthesis of this compound

The synthetic route to this compound typically commences from 2-amino-6-chloro-3-nitropyridine. The process involves a two-step sequence of methoxylation followed by reduction of the nitro group.[1]

A detailed representation of this synthetic pathway is provided below:

Biological Activity of Precursors and Derivatives

Precursor Activity

-

2-Amino-6-chloro-3-nitropyridine : This precursor is described as having cytotoxic and anti-viral properties. It has been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) type 1 in vitro.[1]

Anticancer Activity of Methoxypyridine Derivatives

A range of 2-methoxypyridine derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The data indicates that this scaffold can be a potent pharmacophore for the development of novel cytotoxic agents.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |

| DU145 (Prostate) | 1-5 | [2] | ||

| MBA-MB-231 (Breast) | 1-5 | [2] | ||

| 5g | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |

| DU145 (Prostate) | 1-5 | [2] | ||

| MBA-MB-231 (Breast) | 1-5 | [2] | ||

| 5h | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |

| DU145 (Prostate) | 1-5 | [2] | ||

| MBA-MB-231 (Breast) | 1-5 | [2] | ||

| 5i | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |

| DU145 (Prostate) | 1-5 | [2] | ||

| MBA-MB-231 (Breast) | 1-5 | [2] | ||

| 22c | Sulfonamide methoxypyridine | MCF-7 (Breast) | 0.130 | [3] |

| HCT-116 (Colon) | 0.020 | [3] |

Kinase Inhibition

Derivatives of the this compound scaffold have been investigated as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

-

PI3K/mTOR Dual Inhibition : A series of sulfonamide methoxypyridine derivatives have been synthesized and shown to be potent dual inhibitors of PI3K and mTOR. For example, compound 22c exhibited a PI3Kα IC50 of 0.22 nM and an mTOR IC50 of 23 nM.[3] This suggests that the 2-methoxypyridine core can serve as a foundational structure for developing targeted cancer therapeutics.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound and its precursors, detailed protocols for relevant assays are provided below.

Experimental Workflow for Screening

A general workflow for screening the biological activity of newly synthesized compounds is outlined below.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified recombinant kinase of interest (e.g., PI3Kα)

-

Kinase-specific substrate and ATP

-

Test compounds

-

White, opaque 384-well plates

Procedure:

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase assay buffer.

-

Kinase Reaction:

-

Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.

-

Add 2 µL of the kinase/substrate mixture.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Conclusion

This compound and its precursors are versatile chemical entities with significant potential in the field of drug discovery. While direct biological data on these core structures is sparse, the potent anticancer and kinase inhibitory activities of their derivatives strongly suggest that this scaffold is a valuable starting point for the development of novel therapeutics. The synthetic routes and experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further explore the biological activity of this promising class of compounds and to unlock their full therapeutic potential. Further investigation into the direct biological effects of this compound and its immediate precursors is warranted and could lead to the discovery of new lead compounds for a variety of diseases.

References

An In-Depth Technical Guide to 2-Methoxypyridine-3,4-diamine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3,4-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its discovery and historical context, outlines a robust synthetic pathway with detailed experimental protocols, presents its physicochemical and spectroscopic data in a structured format, and explores its applications, particularly in the synthesis of imidazopyridine derivatives.

Introduction and Historical Context

The discovery of this compound is not marked by a singular seminal publication but rather has emerged from the broader development of synthetic methodologies for substituted pyridines. The historical importance of diaminopyridines lies in their role as key precursors for the synthesis of fused heterocyclic systems, most notably imidazopyridines. The pioneering work on imidazopyridine synthesis dates back to 1925 by Tschitschibabin, who developed a method involving the reaction of 2-aminopyridine with bromoacetaldehyde.[1][2] This laid the groundwork for the exploration of various substituted diaminopyridines as building blocks for compounds with diverse biological activities.

This compound, with its specific substitution pattern, offers unique electronic and steric properties that are of interest in the design of novel therapeutic agents and functional materials. Its utility is primarily recognized in the construction of substituted imidazo[4,5-c]pyridines, a scaffold present in a range of biologically active molecules.

Physicochemical and Spectroscopic Properties

Comprehensive experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data for its precursor, the following properties can be expected.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 4-Amino-2-methoxy-3-nitropyridine (Precursor) |

| Molecular Formula | C₆H₉N₃O | C₆H₇N₃O₃ |

| Molecular Weight | 139.16 g/mol [3] | 169.14 g/mol |

| CAS Number | 33631-04-8[3] | 33623-16-4 |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | 370.3±37.0 °C (Predicted) |

| pKa | - | 3.19±0.42 (Predicted) |

Table 2: Spectroscopic Data of this compound and its Precursor

| Spectrum Type | This compound | 4-Amino-2-methoxy-3-nitropyridine (Precursor) |

| ¹H NMR | - | - |

| ¹³C NMR | - | - |

| Mass Spectrum | - | - |

| IR Spectrum | - | - |

Synthesis of this compound

The most plausible and efficient synthetic route to this compound involves the reduction of its direct precursor, 4-Amino-2-methoxy-3-nitropyridine. This precursor is commercially available, simplifying the overall synthetic effort. The final reduction step is a common transformation in organic synthesis and can be achieved through various methods, with catalytic hydrogenation being a prevalent and high-yielding approach.

Synthetic Pathway

The overall synthetic strategy can be visualized as a single-step reduction of the nitro group on the commercially available precursor.

Caption: Synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of related aromatic nitro compounds.

Materials:

-

4-Amino-2-methoxy-3-nitropyridine

-

10% Palladium on activated carbon (Pd/C), 50% wet

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂)

-

Nitrogen (N₂) or Argon (Ar) gas for inerting

-

Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon hydrogenation setup.

Procedure:

-

Preparation: In a suitable reaction vessel, dissolve 4-Amino-2-methoxy-3-nitropyridine (1.0 eq) in ethanol to a concentration of approximately 0.1-0.2 M.

-

Inerting: Carefully add 10% Pd/C (5-10 mol% catalyst loading, 50% wet) to the solution. The vessel is then sealed and purged with an inert gas (N₂ or Ar) to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is filled with H₂. For a Parr shaker, pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is carefully purged with inert gas to remove excess hydrogen. The catalyst is then removed by filtration through a pad of Celite®. The filter cake should be washed with a small amount of ethanol.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 3: Quantitative Data for a Representative Catalytic Hydrogenation

| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield |

| 3-nitro-4-methoxy-acetanilide | H₂ | Modified skeletal Ni | Methanol | 60°C, 1.0 MPa, 40 min | 3-amino-4-methoxy-acetanilide | 100% conversion, 99.9% selectivity |

Note: This data is for a related compound and serves as an example of the high efficiency of catalytic hydrogenation for this type of transformation.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a synthon for the construction of more complex heterocyclic systems, particularly imidazo[4,5-c]pyridines. These scaffolds are of significant interest to medicinal chemists due to their presence in a variety of biologically active compounds.

Synthesis of Imidazopyridine Derivatives

The vicinal diamine functionality of this compound allows for facile condensation reactions with various electrophiles to form the imidazole ring.

Caption: General scheme for imidazopyridine synthesis.

The specific nature of the electrophile used in the condensation reaction allows for the introduction of a wide range of substituents onto the resulting imidazopyridine core, enabling the generation of diverse chemical libraries for drug discovery screening.

Conclusion

This compound is a valuable heterocyclic building block with a straightforward synthetic route from a commercially available precursor. Its primary utility lies in its application as a key intermediate for the synthesis of imidazopyridine derivatives, a class of compounds with significant therapeutic potential. This guide provides the essential technical information for researchers and scientists to effectively synthesize and utilize this compound in their research and development endeavors. Further exploration of its reactivity and the biological activities of its derivatives is warranted.

References

Methodological & Application

Application Notes and Protocols for the Condensation of 2-Methoxypyridine-3,4-diamine with Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the condensation reaction of 2-Methoxypyridine-3,4-diamine with various 1,2-dicarbonyl compounds, including glyoxal, diacetyl (2,3-butanedione), and benzil. This reaction is a fundamental method for the synthesis of pyridopyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established methodologies for the synthesis of related quinoxalines and pteridines, adapted for the specific reactants.[1][2][3][4][5][6][7]

Introduction

The condensation of aromatic and heteroaromatic 1,2-diamines with 1,2-dicarbonyl compounds is a robust and widely utilized method for the synthesis of pyrazine-containing fused heterocycles.[3][4][7] In the context of drug discovery, pyridopyrazines are explored for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The reaction proceeds via a cyclocondensation mechanism, typically under acidic or neutral conditions, to afford the corresponding pyridopyrazine derivative. The choice of dicarbonyl compound allows for the introduction of various substituents on the pyrazine ring, enabling the generation of diverse chemical libraries for biological screening.

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion. Product purification is typically achieved by recrystallization or column chromatography. Characterization of the final products should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Protocol 1: Condensation with Glyoxal

Objective: To synthesize 7-methoxypyrido[3,4-b]pyrazine.

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

-

n-Propanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

-

To this solution, add a 40% aqueous solution of glyoxal (1.1 mmol) dropwise with stirring.[8]

-

The reaction mixture is then heated to reflux (approximately 70-80 °C) for 1-2 hours.[8] The progress of the reaction should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

Water (20 mL) is added to the mixture to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.[8]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or n-propanol/water mixture, to yield the pure 7-methoxypyrido[3,4-b]pyrazine.[8]

Expected Outcome: A crystalline solid. The yield and purity should be determined after purification.

Protocol 2: Condensation with Diacetyl (2,3-Butanedione)

Objective: To synthesize 2,3-dimethyl-7-methoxypyrido[3,4-b]pyrazine.

Materials:

-

This compound

-

Diacetyl (2,3-butanedione)

-

Ethanol or Acetic Acid

-

Sodium Sulfite (optional, for workup)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add diacetyl (1.1 mmol) to the solution.

-

The mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours. The reaction can also be performed in acetic acid for a more acidic catalysis.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and washed with a dilute aqueous solution of sodium sulfite to remove any unreacted diacetyl, followed by a wash with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from ethanol.

Expected Outcome: A solid product. Quantitative data on yield should be recorded.

Protocol 3: Condensation with Benzil

Objective: To synthesize 7-methoxy-2,3-diphenylpyrido[3,4-b]pyrazine.

Materials:

-

This compound

-

Benzil

-

Ethanol or Hexafluoroisopropanol (HFIP)

-

Catalyst (optional, e.g., a few drops of acetic acid or a solid acid catalyst like bentonite clay K-10).[5]

Procedure:

-

Combine this compound (1 mmol) and benzil (1 mmol) in a round-bottom flask.[5]

-

Add ethanol (20 mL) or HFIP (5 mL) as the solvent.[5][9] The use of HFIP can significantly accelerate the reaction.[5][9]

-

If using ethanol, a catalytic amount of acetic acid can be added to promote the reaction. Alternatively, a solid acid catalyst can be employed for a greener approach.[5]

-

The reaction mixture is stirred at room temperature or refluxed for 1-3 hours.[5]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If the product does not precipitate, the solvent is removed in vacuo.

-

The resulting solid is then purified by recrystallization from ethanol or another suitable solvent to afford the pure 7-methoxy-2,3-diphenylpyrido[3,4-b]pyrazine.[10]

Expected Outcome: A crystalline solid, often yellow in color.

Data Presentation

| Dicarbonyl Compound | Product Name | Typical Solvent | Typical Reaction Time | Typical Yield (%) |

| Glyoxal | 7-methoxypyrido[3,4-b]pyrazine | Ethanol/Water | 1-2 hours | 80-90 |

| Diacetyl | 2,3-dimethyl-7-methoxypyrido[3,4-b]pyrazine | Ethanol | 2-4 hours | 75-85 |

| Benzil | 7-methoxy-2,3-diphenylpyrido[3,4-b]pyrazine | Ethanol/HFIP | 1-3 hours | 90-98 |

Note: The yields provided are representative and can vary based on the specific reaction conditions and scale.

Visualizations

Experimental Workflow for Pyridopyrazine Synthesis

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijrar.org [ijrar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 10. 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Imidazopyridines from 2-Methoxypyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The imidazo[4,5-c]pyridine core, a purine isostere, is a key scaffold in numerous compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and phosphodiesterases. The synthesis of substituted imidazopyridines is therefore a critical aspect of drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of imidazopyridines starting from 2-methoxypyridine-3,4-diamine. The primary method described is the cyclocondensation reaction with various aldehydes to yield 2-substituted-7-methoxy-1H-imidazo[4,5-c]pyridines. This approach is widely applicable and allows for the generation of a diverse library of compounds for biological screening.

General Reaction Scheme

The synthesis of 2-substituted-7-methoxy-1H-imidazo[4,5-c]pyridines from this compound typically proceeds via a condensation reaction with an aldehyde, followed by an oxidative cyclization. The reaction can be carried out using a variety of oxidants and reaction conditions, which can be optimized to maximize the yield of the desired product.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the imidazo[4,5-b]pyridine scaffold, a purine bioisostere, has been successfully exploited for the development of potent protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them prime targets for therapeutic intervention.

This application note provides a detailed, step-by-step guide for the synthesis of kinase inhibitors, specifically targeting the Aurora kinase family, using 2-methoxypyridine-3,4-diamine as a key starting material. The methodologies described are based on established literature procedures for the synthesis of potent imidazo[4,5-b]pyridine-based inhibitors.[1][2][3]

The core synthetic strategy involves the condensation of this compound with an appropriate aldehyde to form the central imidazo[4,5-b]pyridine ring system. Subsequent functionalization, typically via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Target: Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer drug development.[1][4] Aurora A is involved in centrosome maturation and separation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Below is a diagram illustrating the general workflow for the synthesis of a substituted 6-methoxy-imidazo[4,5-b]pyridine core, a common scaffold for Aurora kinase inhibitors.

Caption: General synthetic workflow for imidazo[4,5-b]pyridine kinase inhibitors.

Experimental Protocols